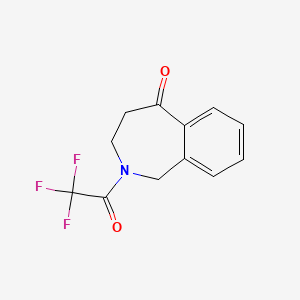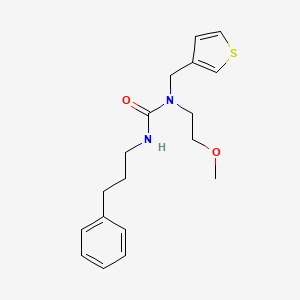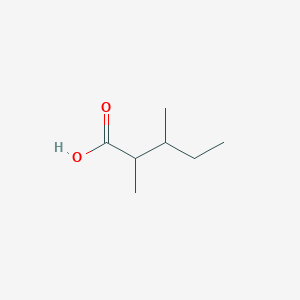
N-(5-((2-(3,4-ジヒドロキノリン-1(2H)-イル)-2-オキソエチル)チオ)-1,3,4-チアジアゾール-2-イル)ピバルアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a complex organic compound known for its unique structure and diverse applications in scientific research. It belongs to the class of thiadiazole compounds, which are known for their biological and chemical activities.
科学的研究の応用
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is widely used in various fields of scientific research:
Chemistry: : It serves as a precursor for the synthesis of complex organic molecules.
Biology: : Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: : Investigated for its role as a pharmacophore in drug design and development.
Industry: : Utilized in the production of specialty chemicals and advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide can be achieved through a multi-step process:
Formation of the Thiadiazole Ring: : The initial step involves the cyclization of appropriate thiourea derivatives with hydrazine derivatives under controlled conditions to form the 1,3,4-thiadiazole ring.
Attachment of the Quinoline Derivative: : This step involves the coupling of the thiadiazole ring with a 3,4-dihydroquinoline derivative through a nucleophilic substitution reaction.
Introduction of Pivalamide: : Finally, pivalamide is introduced through an amide coupling reaction using suitable activating agents.
Industrial Production Methods
While specific industrial methods for the production of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide are not widely documented, typical industrial syntheses involve optimizing the above steps for large-scale production. This includes using automated reactors, continuous flow systems, and ensuring high purity and yield through advanced purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can reduce the quinoline moiety to dihydroquinoline.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the thiadiazole or quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Substitution Conditions: : Often involve catalysts like palladium, bases or acids depending on the specific substitution reaction.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Dihydroquinoline derivatives.
Substitution Products: : Various substituted thiadiazole and quinoline derivatives.
作用機序
The mechanism by which this compound exerts its effects is largely dependent on its structural features:
Molecular Targets: : It may interact with enzymes, receptors, or DNA due to its heterocyclic nature.
Pathways Involved: : Potential pathways include inhibition of microbial growth, interference with cancer cell proliferation, or modulation of enzymatic activity.
類似化合物との比較
When comparing N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide with similar compounds, its uniqueness stands out due to:
Structural Uniqueness: : The presence of both a quinoline and a thiadiazole ring.
Functional Group Diversity: : The combination of pivalamide and thiadiazole moieties.
Similar Compounds
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)methylamide
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetylamide
These compounds share similar core structures but differ in their functional groups, leading to varied applications and activities.
So, what do you think about the multifaceted nature of this compound?
特性
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S2/c1-18(2,3)15(24)19-16-20-21-17(26-16)25-11-14(23)22-10-6-8-12-7-4-5-9-13(12)22/h4-5,7,9H,6,8,10-11H2,1-3H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIGJXSKYJELHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2577147.png)
![N-(3-chloro-4-methoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2577148.png)

![2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2577150.png)



![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2577159.png)
![2-{[2-(4-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2577162.png)


![N-[2-(3-Chloropyridin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2577167.png)

